

Spectroscopic Analysis of 2,5-Dichlorohydroquinone: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dichlorohydroquinone

Cat. No.: B146588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,5-Dichlorohydroquinone**. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **2,5-Dichlorohydroquinone**.

^1H Nuclear Magnetic Resonance (NMR) Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
CDCl_3	7.03	s	2H	Ar-H
	5.57	br. s	2H	OH
DMSO-d_6	6.92	s	2H	Ar-H
	9.75	s	2H	OH

s = singlet, br. s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data.[1]

Solvent	Chemical Shift (δ) ppm	Assignment
CDCl ₃	145.7	C-OH
119.9	C-Cl	C-OH
115.0	C-H	
DMSO-d ₆	145.9	
118.3	C-Cl	C-OH
117.0	C-H	

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3601, 3549	O-H stretch
2925, 2861	C-H stretch (aromatic)
1499, 1450	C=C stretch (aromatic ring)
1336, 1304, 1270, 1237	In-plane O-H bend and C-O stretch
1194, 1175	C-H in-plane bend
1039	C-Cl stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2,5-Dichlorohydroquinone** (typically 5-20 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For quantitative ^1H NMR, key acquisition parameters are optimized, including the relaxation delay (d_1), which is typically set to 5 times the longest proton relaxation time (T_1) to ensure full relaxation of the protons between scans. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, often 256 transients for a sample of this concentration. For ^{13}C NMR, inverse-gated decoupling is employed to prevent signal enhancement from the Nuclear Overhauser Effect (NOE), ensuring accurate integration if required.

Infrared (IR) Spectroscopy

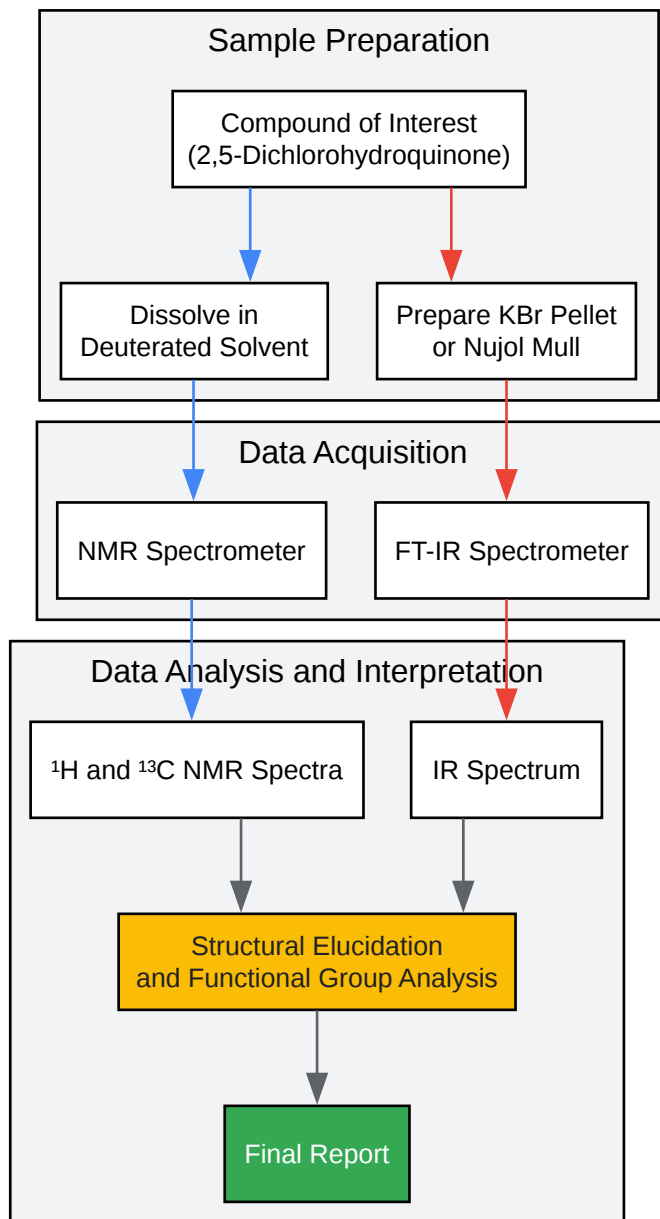
Sample Preparation (Solid State): As **2,5-Dichlorohydroquinone** is a solid, a common method for IR analysis is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then compressed in a hydraulic press to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The prepared sample (KBr pellet or Nujol mull) is placed in the sample holder within the instrument's beam path. The spectrum is typically recorded over the mid-infrared range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,5-Dichlorohydroquinone**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis.

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